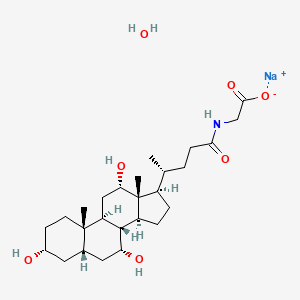

Sodium glycocholate hydrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWROUPFMHKARON-HJRQWJHVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Sodium Glycocholate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glycocholate hydrate (B1144303), a conjugated bile salt, is a critical endogenous molecule with diverse physiological roles and significant pharmaceutical applications. Its amphiphilic nature, stemming from a rigid steroidal backbone and a flexible glycine (B1666218) conjugate side chain, underpins its function as a biological detergent, aiding in the digestion and absorption of lipids.[1][2] In the realm of drug development, sodium glycocholate is widely recognized for its potent ability to enhance the permeation of poorly soluble drugs across biological membranes, thereby improving their bioavailability.[3][4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of sodium glycocholate hydrate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Core Mechanisms of Action

The action of sodium glycocholate hydrate is complex and concentration-dependent, primarily revolving around three interconnected mechanisms: permeation enhancement through membrane perturbation, micellar solubilization of hydrophobic drugs, and modulation of cellular signaling pathways.

Permeation Enhancement: Interplay with Cellular Membranes and Tight Junctions

Sodium glycocholate acts as a potent permeation enhancer by transiently and reversibly altering the integrity of epithelial barriers.[4][5] This effect is achieved through several concerted actions:

-

Membrane Fluidization and Pore Formation: At sub-micellar concentrations, the amphiphilic monomers of sodium glycocholate insert into the lipid bilayer of cell membranes. This disrupts the highly organized lipid packing, leading to an increase in membrane fluidity and the formation of transient pores.[6] This non-specific increase in permeability facilitates the passage of molecules through the transcellular route.

-

Disruption of Tight Junctions: Sodium glycocholate can modulate the proteins that form tight junctions, the primary regulators of paracellular transport. It has been shown to lead to a reduction in the expression of key tight junction proteins like occludin, weakening the barrier and increasing paracellular permeability.[5] This allows hydrophilic molecules, which would otherwise be excluded, to pass between cells.

-

Reduction of Mucus Viscosity: The mucus layer presents a significant barrier to drug absorption. Bile salts like sodium glycocholate can reduce the viscosity and elasticity of this layer, thereby improving the access of drug molecules to the epithelial surface.[4]

The permeation-enhancing effects of sodium glycocholate are concentration-dependent. For instance, a 100 mM concentration of sodium glycocholate was shown to significantly increase the permeation of morphine hydrochloride across porcine buccal mucosa, with an enhancement factor of 9.3, whereas a 10 mM concentration showed no enhancement.[7]

Micellar Solubilization and Drug Delivery

Above its critical micelle concentration (CMC), sodium glycocholate molecules self-assemble into micelles.[4][8] These structures have a hydrophobic core and a hydrophilic shell, making them ideal carriers for poorly water-soluble drugs.[9]

-

Enhanced Drug Solubility: By encapsulating hydrophobic drug molecules within their core, micelles increase the apparent solubility of these drugs in aqueous environments, such as the gastrointestinal tract.[9][10] This is a crucial step for subsequent absorption.

-

Protection from Degradation: The micellar structure can protect encapsulated drugs from enzymatic degradation in the gastrointestinal tract, thereby increasing their stability and the amount of active drug available for absorption.[11]

-

Facilitated Transport: Micelles can facilitate the transport of drugs across the unstirred water layer and bring the encapsulated drug into close proximity with the intestinal epithelium, creating a high concentration gradient that favors absorption.

Modulation of Cellular Signaling Pathways

Recent studies have revealed that bile acids, including sodium glycocholate, can act as signaling molecules, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR).[12][13]

-

FXR Activation: Sodium glycocholate is an endogenous ligand for FXR, a key regulator of bile acid, lipid, and glucose homeostasis.[12][13][14] Activation of FXR in the liver and intestine triggers a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport.[13][15]

-

Impact on Gene Expression: The activation of FXR by bile acids leads to the inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, representing a negative feedback mechanism.[13]

-

Modulation of Other Pathways: Beyond FXR, sodium glycocholate has been suggested to influence other signaling pathways. For example, by disrupting membrane rafts, it may affect the clustering and activity of membrane-associated proteins, potentially impacting downstream cascades like the MAPK pathway.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties and biological activity of sodium glycocholate.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₂NNaO₆ | [2] |

| Molecular Weight | 487.6 g/mol | [2] |

| Critical Micelle Conc. (CMC) | 13 mM (20-25°C) | |

| Aggregation Number | 1.9 | |

| Melting Point | 210-215 °C (sublimation) | [10] |

Table 1: Physicochemical Properties of Sodium Glycocholate.

| Application | Concentration | Observed Effect | Reference(s) |

| Permeation Enhancement (Morphine HCl) | 100 mM | 9.3-fold increase in permeation across porcine buccal mucosa | [7] |

| Permeation Enhancement (Octreotide) | 10 mM | Doubled the apparent permeability coefficient (Papp) across isolated rat colonic mucosae | [16][17] |

| Cytotoxicity (Caco-2 cells) | >2 mM | Altered cellular parameters after 60 minutes of exposure | [16][17] |

| Intracellular Staining (General Guideline) | 0.02% - 0.1% | Effective for permeabilizing cell membranes for antibody entry | [6] |

| Protein Extraction (Cell Lysis) | 0.1% - 1% | Sufficient for solubilizing membranes to release intracellular proteins | [6] |

Table 2: Concentration-Dependent Effects of Sodium Glycocholate in Experimental Systems.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to investigate the mechanism of action of sodium glycocholate.

Protocol 1: In Vitro Transbuccal Permeation Study Using Franz Diffusion Cells

Objective: To evaluate the effect of sodium glycocholate on the permeation of a model drug (e.g., morphine hydrochloride) across a biological membrane.

Methodology:

-

Tissue Preparation: Porcine buccal mucosa is obtained and the connective tissue is carefully removed. The mucosa is then mounted between the donor and receiver compartments of a Franz diffusion cell, with the mucosal side facing the donor compartment.

-

Experimental Setup: The receiver compartment is filled with a known volume of a suitable buffer (e.g., phosphate-buffered saline, PBS) and maintained at 37°C with constant stirring.

-

Drug Application: A solution of the model drug, with and without sodium glycocholate at various concentrations (e.g., 10 mM and 100 mM), is added to the donor compartment.

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the receiver compartment and replaced with fresh buffer to maintain sink conditions.

-

Analysis: The concentration of the drug in the collected samples is quantified using a suitable analytical method (e.g., HPLC).

-

Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the initial drug concentration in the donor compartment. The enhancement factor (EF) is calculated as the ratio of Kp with the enhancer to Kp without the enhancer.

Protocol 2: Assessment of Paracellular Permeability in Caco-2 Cell Monolayers

Objective: To investigate the effect of sodium glycocholate on the integrity of tight junctions and paracellular transport.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

-

TEER Measurement: The transepithelial electrical resistance (TEER) of the Caco-2 monolayers is measured using an epithelial volt-ohm meter to assess the integrity of the tight junctions before and after treatment.

-

Treatment: The apical side of the monolayers is treated with solutions containing a paracellular marker (e.g., FITC-dextran) with and without sodium glycocholate at various concentrations.

-

Sampling: Samples are collected from the basolateral compartment at specific time points.

-

Analysis: The concentration of the fluorescent marker in the basolateral samples is measured using a fluorometer.

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the marker across the monolayer, A is the surface area of the monolayer, and C0 is the initial concentration of the marker in the apical compartment.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with sodium glycocholate's mechanism of action.

Caption: Permeation enhancement mechanism of sodium glycocholate.

Caption: Micellar solubilization and drug delivery by sodium glycocholate.

Caption: Sodium glycocholate-mediated FXR signaling pathway.

Caption: Experimental workflow for in vitro permeability assay.

Conclusion

The mechanism of action of sodium glycocholate hydrate is intricate and multifaceted, extending beyond its classical role as a simple solubilizing agent. Its ability to interact with and transiently disrupt biological membranes, modulate tight junctions, form drug-carrying micelles, and activate specific cellular signaling pathways makes it a powerful tool in pharmaceutical formulation and a subject of ongoing research. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for harnessing the full potential of sodium glycocholate in the development of effective drug delivery systems for a wide range of therapeutic agents. This guide provides a foundational framework for researchers and scientists to delve deeper into the applications and implications of this versatile bile salt.

References

- 1. Sodium Glycocholate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Sodium glycocholate | C26H42NNaO6 | CID 23670522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro studies on enhancing effect of sodium glycocholate on transbuccal permeation of morphine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Sodium Cholate Hydrate? [synapse.patsnap.com]

- 9. What is Sodium Cholate Hydrate used for? [synapse.patsnap.com]

- 10. Sodium glycocholate hydrate | 338950-81-5 [chemicalbook.com]

- 11. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of farnesol X receptor in glycolipid metabolism regulation [xuebao.shsmu.edu.cn]

- 15. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Glycocholate Hydrate: Physicochemical Properties and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glycocholate, a primary conjugated bile salt, is a critical physiological agent in the digestion and absorption of lipids and fat-soluble vitamins. Its amphiphilic nature, arising from a rigid steroidal backbone and a flexible glycine (B1666218) conjugate side chain, allows for the formation of micelles in aqueous solutions. This property makes it an invaluable tool in pharmaceutical research and development, where it is utilized as a solubilizing agent, absorption enhancer, and a component of drug delivery systems. This technical guide provides a comprehensive overview of the physical and chemical properties of sodium glycocholate hydrate (B1144303), detailed experimental protocols for its characterization and application, and insights into its role in relevant biological signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of sodium glycocholate hydrate is essential for its effective application. These properties are summarized in the tables below.

Table 1: General and Physical Properties of Sodium Glycocholate Hydrate

| Property | Value | References |

| Chemical Name | Sodium 2-((3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl)amino)acetate hydrate | [1],[2] |

| Synonyms | Glycocholic acid sodium salt hydrate, N-Cholylglycine sodium salt | [1],[3],[4] |

| CAS Number | 338950-81-5 | [1],,[5],[6] |

| Molecular Formula | C₂₆H₄₂NNaO₆ · xH₂O | [1],[3],[5] |

| Molecular Weight | 487.60 g/mol (anhydrous basis) | [1],[3],[5],[7] |

| Appearance | White to off-white powder or crystalline powder | [4] |

| Melting Point | 210-215 °C (with sublimation) | [3],[4] |

| Solubility | Water: >274 g/L at 15°C; Alcohol: >340 g/L at 15°C; Slightly soluble in Ethanol and DMSO | [8] |

Table 2: Chemical and Micellar Properties of Sodium Glycocholate Hydrate

| Property | Value | References |

| pKa (of Glycocholic Acid) | 3.8 - 4.4 | [8],[9],[10] |

| Critical Micelle Concentration (CMC) | 7.1 - 13 mM (in aqueous solution at 20-25°C) | [3],[9] |

| Aggregation Number | 1.9 - 2.1 | [3],[9] |

| Description | Anionic biological detergent | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of sodium glycocholate hydrate in research settings. This section provides protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductometry

The CMC is a fundamental property of surfactants, marking the concentration at which micelle formation begins.[11] Conductometry is a common method for its determination.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of sodium glycocholate hydrate (e.g., 50 mM) in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 1 mM to 20 mM).

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each dilution at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Plot the specific conductivity as a function of the sodium glycocholate hydrate concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

-

Phase Solubility Study for a Poorly Soluble Drug

This protocol determines the effect of sodium glycocholate hydrate on the aqueous solubility of a hydrophobic drug.

Methodology:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of sodium glycocholate hydrate with increasing concentrations (e.g., 0, 5, 10, 20, 50, 100 mM) in a physiologically relevant buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Drug Addition: Add an excess amount of the poorly soluble drug to each surfactant solution in separate sealed vials.

-

Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Sample Preparation:

-

Centrifuge the samples at a high speed to pellet the undissolved drug.

-

Carefully withdraw the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Drug Quantification:

-

Dilute the filtered supernatant appropriately.

-

Quantify the concentration of the dissolved drug in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Plot the solubility of the drug (in mg/mL or M) as a function of the sodium glycocholate hydrate concentration.

-

A linear increase in solubility above the CMC of the surfactant indicates micellar solubilization.

-

Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption. Sodium glycocholate can be used as an absorption enhancer in this assay.

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Preparation of Transport Buffer and Dosing Solutions:

-

Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Prepare dosing solutions of the test drug in the transport buffer with and without a non-toxic concentration of sodium glycocholate hydrate (e.g., below its CMC to study monomer effects or above to study micellar effects).

-

-

Permeability Assay (Apical to Basolateral Transport):

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Sample Analysis:

-

Analyze the concentration of the drug in the collected samples using a sensitive analytical method like LC-MS/MS.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the steady-state flux of the drug across the monolayer.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the apical chamber.

-

-

-

Data Interpretation:

-

Compare the Papp values of the drug in the presence and absence of sodium glycocholate to evaluate its absorption-enhancing effect.

-

Role in Biological Signaling Pathways

Bile acids, including glycocholic acid, are not only digestive aids but also act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[12] This is primarily mediated through the activation of nuclear and cell surface receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[12]

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine.[12] Its activation by bile acids, including glycocholic acid, leads to the transcription of genes involved in bile acid homeostasis.

TGR5 Signaling Pathway

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[12] Its activation by bile acids triggers intracellular signaling cascades.

Conclusion

Sodium glycocholate hydrate is a multifaceted molecule with well-defined physicochemical properties that make it an indispensable tool in pharmaceutical sciences. Its role as a biological surfactant is leveraged in drug formulation to enhance the solubility and permeability of poorly water-soluble compounds. Furthermore, its activity as a signaling molecule through receptors like FXR and TGR5 opens avenues for therapeutic interventions in metabolic diseases. The experimental protocols provided in this guide offer a practical framework for researchers to harness the potential of sodium glycocholate hydrate in their studies. As drug development continues to tackle the challenges of poorly soluble molecules, the strategic application of excipients like sodium glycocholate will remain a cornerstone of formulation science.

References

- 1. Sodium glycocholate hydrate | 338950-81-5 | FS75104 [biosynth.com]

- 2. Sodium glycocholate hydrate | C26H44NNaO7 | CID 23702132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium glycocholate =95 TLC 338950-81-5 [sigmaaldrich.com]

- 4. Sodium glycocholate hydrate | 338950-81-5 [chemicalbook.com]

- 5. 338950-81-5, S 5226, Sodium glycocholate, >99% [ottokemi.com]

- 6. Sodium Glycocholate Hydrate | CAS No- 338950-81-5 | Simson Pharma Limited [simsonpharma.com]

- 7. moleculardepot.com [moleculardepot.com]

- 8. Glycocholic Acid [drugfuture.com]

- 9. 360512, Glycocholic Acid, Sodium Salt, 863-57-0, Sigma-Aldrich [sigmaaldrich.com]

- 10. Physicochemical and biological properties of natural and synthetic C-22 and C-23 hydroxylated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. journals.physiology.org [journals.physiology.org]

A Comprehensive Technical Guide to the Critical Micelle Concentration of Sodium Glycocholate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the critical micelle concentration (CMC) of sodium glycocholate hydrate (B1144303), a key parameter for its application in research and pharmaceutical development. Sodium glycocholate, a biocompatible and biodegradable bile salt, is widely recognized for its emulsifying properties and its role in enhancing the solubility and bioavailability of poorly soluble drugs.[1][2] Understanding its CMC is crucial for optimizing its function in various applications, particularly in the formulation of advanced drug delivery systems.[2][3]

Physicochemical Properties of Sodium Glycocholate Hydrate

Sodium glycocholate hydrate is the hydrated sodium salt of glycocholic acid, which is a conjugate of cholic acid and the amino acid glycine (B1666218).[4][5] This amphiphilic molecule possesses a hydrophobic steroidal backbone and a hydrophilic glycine conjugate, enabling it to form micelles in aqueous solutions.[3]

| Property | Value | Reference |

| Synonyms | Glycocholic acid sodium salt hydrate, N-(3α,7α,12α-Trihydroxy-24-oxocholan-24-yl)glycine sodium salt, N-Cholylglycine sodium salt | [1] |

| CAS Number | 338950-81-5 | [6] |

| Molecular Formula | C₂₆H₄₂NNaO₆ · xH₂O | [4][6] |

| Molecular Weight | 487.60 g/mol (anhydrous basis) | [4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 210-215 °C (sublimes) | [4] |

| Description | Anionic, biological detergent | [4][7] |

Critical Micelle Concentration (CMC) of Sodium Glycocholate

The critical micelle concentration is the concentration of a surfactant above which micelles begin to form.[8][9] Below the CMC, sodium glycocholate exists primarily as monomers. As the concentration surpasses the CMC, the monomers aggregate to form micelles, leading to significant changes in the physicochemical properties of the solution, such as surface tension and conductivity.[3][10] The CMC is a critical parameter for the meaningful use of surfactants; for instance, above the CMC, the surface tension of a solution remains relatively constant.[8]

Reported CMC Values

The CMC of sodium glycocholate is not a fixed value and is influenced by experimental conditions such as temperature, pH, and ionic strength.[3][11]

| Temperature (°C) | Ionic Strength (M) | pH | Method | CMC (mM) | Reference |

| 20-25 | Not specified | Not specified | Not specified | 13 | [4] |

| 25 | 0.10 (NaCl) | Not specified | Potentiometry, Derivative Spectrophotometry, Light Scattering | 2-6 | [3][12] |

Factors Influencing the CMC

Several factors can influence the CMC of sodium glycocholate:

-

Ionic Strength: The addition of electrolytes, such as sodium chloride, generally lowers the CMC of ionic surfactants.[13][14] The added ions shield the electrostatic repulsion between the charged head groups of the glycocholate molecules, facilitating micelle formation at lower concentrations.[3][14]

-

Temperature: For ionic surfactants like sodium glycocholate, the effect of temperature on the CMC can be complex and is generally less pronounced than for non-ionic surfactants.[13][15] Some studies suggest a slight decrease in the CMC of bile salts with increasing temperature within a certain range.[11]

-

pH: The pH of the solution can affect the ionization state of the carboxylic acid group in the glycine conjugate of sodium glycocholate.[3] Changes in pH can alter the charge of the hydrophilic head group, thereby influencing the electrostatic interactions and the CMC.[14]

-

Purity of the Surfactant: The presence of impurities can affect the CMC. Highly surface-active impurities can lead to a premature reduction in surface tension, causing an inaccurate determination of the CMC.[10]

Experimental Protocols for CMC Determination

Various methods can be employed to determine the CMC of surfactants. The choice of method depends on the properties of the surfactant and the specific experimental conditions.[10]

Surface Tension Method

This is a common and direct method for determining the CMC.[16] It is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[8][10]

Protocol:

-

Prepare a stock solution of sodium glycocholate hydrate in deionized water at a concentration well above the expected CMC.

-

Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the anticipated CMC.

-

Measure the surface tension of each solution using a tensiometer.

-

Plot the surface tension as a function of the logarithm of the sodium glycocholate concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[8][16]

Workflow for CMC determination using the surface tension method.

Fluorescence Spectroscopy Method

This sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence properties change upon partitioning into the hydrophobic core of the micelles.[16]

Protocol:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of sodium glycocholate solutions in deionized water.

-

Add a small, constant amount of the pyrene stock solution to each surfactant solution. The final concentration of the organic solvent should be kept to a minimum.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is sensitive to the polarity of the microenvironment.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the sodium glycocholate concentration.

-

The CMC is determined from the midpoint of the sigmoidal transition in the plot.[3]

Workflow for CMC determination using fluorescence spectroscopy.

Conductivity Method

This method is suitable for ionic surfactants like sodium glycocholate. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration.[17][18]

Protocol:

-

Prepare a series of sodium glycocholate solutions of varying concentrations in deionized water.

-

Measure the specific conductivity of each solution using a conductivity meter.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[18]

Workflow for CMC determination by the conductivity method.

Role in Drug Delivery

Sodium glycocholate is a valuable excipient in pharmaceutical formulations, particularly for oral drug delivery.[19][20] Its ability to form micelles allows for the solubilization of poorly water-soluble drugs, thereby enhancing their absorption and bioavailability.[1][21] Recent studies have shown its effectiveness in liposomal delivery systems for drugs like insulin (B600854) and semaglutide (B3030467), where it can also act as a permeation enhancer and protect the drug from enzymatic degradation.[19][22] The demand for sodium glycocholate hydrate is driven by its critical role in overcoming the challenges of poor drug solubility in a significant portion of new drug candidates.[20]

Logical Relationship of Factors Affecting CMC

The CMC of sodium glycocholate is a result of the balance between the hydrophobic and hydrophilic interactions of the molecule in an aqueous environment. The following diagram illustrates the logical relationships between key factors and the resulting CMC.

Factors influencing the Critical Micelle Concentration.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 甘胆酸钠 水合物 ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sodium glycocholate hydrate | C26H44NNaO7 | CID 23702132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium glycocholate hydrate | 338950-81-5 | FS75104 [biosynth.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacy180.com [pharmacy180.com]

- 14. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 15. m.youtube.com [m.youtube.com]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. justagriculture.in [justagriculture.in]

- 18. fpharm.uniba.sk [fpharm.uniba.sk]

- 19. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sodium Glycocholate Hydrate Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 21. Sodium glycocholate hydrate | 338950-81-5 [chemicalbook.com]

- 22. Sodium glycocholate liposome encapsulated semaglutide increases oral bioavailability by promoting intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sodium Glycocholate Hydrate in Lipid Metabolism Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glycocholate hydrate (B1144303), a primary conjugated bile acid, plays a pivotal role in lipid metabolism, extending far beyond its classical role in dietary fat digestion. As a significant component of the bile acid pool, it acts as a signaling molecule, intricately regulating lipid and glucose homeostasis. This technical guide provides a comprehensive overview of the core functions of sodium glycocholate hydrate in lipid metabolism research, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support researchers and professionals in drug development. Its ability to emulsify fats, activate key nuclear receptors, and influence metabolic pathways makes it a critical tool and target in the study and treatment of metabolic diseases.[1]

Core Mechanisms of Action in Lipid Metabolism

Sodium glycocholate hydrate's influence on lipid metabolism is multifaceted, encompassing both digestive and signaling functions.

Emulsification and Lipid Absorption

As a biological detergent, sodium glycocholate is essential for the emulsification of dietary fats in the small intestine. Its amphipathic nature allows it to break down large lipid globules into smaller micelles.[2] This process dramatically increases the surface area for pancreatic lipase (B570770) to hydrolyze triglycerides into fatty acids and monoglycerides, which can then be absorbed by enterocytes.[1][2] In research, this property is leveraged in in vitro digestion models to study the bioavailability of lipophilic drugs and nutrients.

Signaling through Farnesoid X Receptor (FXR)

Sodium glycocholate is a natural ligand for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[3][4] Activation of FXR by bile acids, including sodium glycocholate, orchestrates a complex regulatory network that governs bile acid, lipid, and glucose metabolism.

-

Bile Acid Homeostasis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[4] In the intestine, FXR activation induces the secretion of fibroblast growth factor 15/19 (FGF15/19), which travels to the liver to suppress CYP7A1 expression.[3] This negative feedback loop is crucial for maintaining the appropriate size and composition of the bile acid pool.

-

Lipid Metabolism: FXR activation has been shown to lower serum triglycerides by repressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[5][6] This leads to decreased expression of key lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[5][7] Furthermore, FXR activation can influence cholesterol metabolism and transport.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

While secondary bile acids are more potent activators, primary bile acids like glycocholate can also modulate TGR5, a G-protein coupled receptor expressed in various tissues including the intestine, gallbladder, and certain immune cells. TGR5 activation is linked to improved glucose homeostasis, reduced inflammation, and increased energy expenditure.[8][9][10] In the context of lipid metabolism, TGR5 signaling can contribute to the regulation of hepatic lipid storage and inflammation.[10]

Quantitative Data on the Effects of Sodium Glycocholate and Related Bile Acids

The following tables summarize quantitative data from various studies investigating the effects of bile acids, including sodium glycocholate and cholate (B1235396), on lipid metabolism parameters.

Table 1: Effects on Plasma Lipid Profile

| Parameter | Species | Treatment | Dosage | Duration | Change from Control | Reference |

| Total Cholesterol | Rat | Sodium Taurocholate | - | - | Decreased | [5] |

| LDL-C | Rat | Sodium Taurocholate | - | - | Decreased | [5] |

| Triglycerides | Rat | Sodium Taurocholate | - | - | Decreased | [5] |

| Total Cholesterol | Rat | Sodium Cholate | 2% of diet | - | Increased | [11] |

| HDL-C | Human | Bulevirtide (NTCP inhibitor, increases bile acids) | - | 12 weeks | +5.5 mg/dL | [12] |

| LDL-C | Human | Bulevirtide (NTCP inhibitor, increases bile acids) | - | 12 weeks | -19.6 mg/dL | [12] |

Table 2: Effects on Hepatic Lipid Content and Gene Expression

| Parameter | Species/Model | Treatment | Dosage | Duration | Change from Control | Reference |

| Triglycerides | NASH Mice | Sodium Cholate (SC) | 90 mg/kg & 180 mg/kg | 9 weeks | Decreased | [5] |

| Total Cholesterol | NASH Mice | Sodium Cholate (SC) | 90 mg/kg & 180 mg/kg | 9 weeks | Decreased | [5] |

| Srebp-1c mRNA | NASH Mice | Sodium Cholate (SC) | 180 mg/kg | 9 weeks | Decreased | [5] |

| Fasn mRNA | - | - | - | - | - | - |

| Acc mRNA | - | - | - | - | - | - |

| Ppar-α mRNA | NASH Mice | Sodium Cholate (SC) | 90 mg/kg & 180 mg/kg | 9 weeks | Increased | [5] |

| Cyp7a1 mRNA | NASH Mice | Sodium Cholate (SC) | 90 mg/kg & 180 mg/kg | 9 weeks | Decreased | [5] |

Table 3: Effects on Fecal Sterol Excretion

| Parameter | Species | Treatment | Dosage | Duration | Change from Control | Reference |

| Neutral Sterols | Rat | Guar (B607891) Gum (increases bile acid excretion) | 7.5% of diet | 3 weeks | Increased | [13] |

| Acidic Sterols (Bile Acids) | Rat | Guar Gum (increases bile acid excretion) | 7.5% of diet | 3 weeks | Increased | [13] |

| Neutral Sterols | Rat | Pectin (increases bile acid excretion) | 7.5% of diet | 3 weeks | Increased | [14] |

| Acidic Sterols (Bile Acids) | Rat | Pectin + Cholesterol | 7.5% of diet + 0.3% Cholesterol | 3 weeks | Increased | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in lipid metabolism research involving bile acids are provided below.

Protocol 1: In Vitro Lipid Digestion and Caco-2 Cell Absorption Model

This protocol is adapted for studying the influence of sodium glycocholate on the digestion and subsequent absorption of lipids using a Caco-2 cell monolayer, which mimics the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 12-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Lipid substrate (e.g., triglyceride emulsion)

-

Sodium glycocholate hydrate

-

Pancreatin and lipase solution

-

Bile salt solution

-

Lipase inhibitor (e.g., 4-bromophenyl boronic acid)

-

Analytical standards for lipids of interest

-

LC-MS/MS system for quantification

Methodology:

-

Caco-2 Cell Culture and Differentiation:

-

Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A stable and high TEER value indicates a confluent and tight monolayer.[3]

-

-

In Vitro Digestion:

-

Prepare a simulated intestinal fluid (SIF) containing the lipid substrate, pancreatin, lipase, and varying concentrations of sodium glycocholate.

-

Initiate the digestion by adding the enzyme solution and incubate at 37°C with gentle agitation.

-

Maintain the pH at a physiologically relevant level (e.g., 6.5) using a pH-stat.

-

At specified time points, collect aliquots of the digest and stop the enzymatic reaction with a lipase inhibitor.

-

-

Caco-2 Cell Exposure and Permeability Assay:

-

Wash the differentiated Caco-2 monolayers with pre-warmed HBSS.

-

Add the collected digest samples to the apical side of the Transwell® inserts.

-

Add fresh HBSS to the basolateral side.

-

Incubate at 37°C for a defined period (e.g., 2 hours).

-

Collect samples from both the apical and basolateral compartments at the end of the incubation.

-

-

Quantification and Data Analysis:

-

Extract lipids from the collected samples.

-

Quantify the concentration of the lipids of interest in the apical and basolateral samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) to determine the rate of lipid transport across the Caco-2 monolayer.

-

Protocol 2: Quantification of Hepatic Lipids

This protocol outlines the extraction and quantification of triglycerides and cholesterol from liver tissue.

Materials:

-

Frozen liver tissue

-

Phosphate-buffered saline (PBS)

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

Commercial colorimetric assay kits for triglycerides and cholesterol

Methodology:

-

Tissue Homogenization:

-

Weigh a piece of frozen liver tissue (50-100 mg).

-

Homogenize the tissue in ice-cold PBS.

-

-

Lipid Extraction (Bligh and Dyer Method):

-

To the homogenate, add chloroform and methanol in a 1:2 ratio (v/v).

-

Vortex thoroughly.

-

Add chloroform and water in a 1:1 ratio (v/v) to the mixture to induce phase separation.

-

Vortex again and centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Lipid Quantification:

-

Evaporate the solvent from the collected organic phase under a stream of nitrogen.

-

Re-suspend the dried lipid extract in an appropriate solvent provided with the commercial assay kits.

-

Quantify the triglyceride and cholesterol content using colorimetric assays according to the manufacturer's instructions.

-

Normalize the lipid content to the initial weight of the liver tissue.

-

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the measurement of mRNA levels of key genes involved in lipid metabolism.

Materials:

-

Liver or intestinal tissue samples

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers (see Table 4)

-

Real-time PCR instrument

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissue samples using a commercial kit, following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and the qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.

-

Table 4: Example qPCR Primer Sequences for Mouse Lipid Metabolism Genes

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| Scd1 | TCGGAAAGCTGCACATCAAC | GCTGGTACTGGGTGTTTCTGA | [15] |

| Fasn | GCTGCGGAAACTTCAGGAAAT | AGAGACGTGTCACTCCTGGACTT | [7] |

| Acc1 | GACAGACTGATCGCAGAGAAAG | TGGAGAGCCCCACACACA | [16] |

| Cpt1a | CCTGGGCATGATTGCAAAG | AAGAGGACGCCACTCACGAT | [17] |

| Ppara | AGAGCCCCATCTGTCCTCTC | ACTGGTAGTCTTGCAAAACCAAA | [17] |

| Srebp-1c | GGAGCCATGGATTGCACTTT | AGCATAGGGTGGGTCAAATAGG | [17] |

| Chrebp | CCTCGCCTACCACCATCAG | GCTGTCTCCAGCATGATCTTG | - |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways regulated by sodium glycocholate and other bile acids in the context of lipid metabolism.

References

- 1. protocols.io [protocols.io]

- 2. Extraction and analysis of liver lipids [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]

- 11. Effects of cholic acid, chenodeoxycholic acid, and their related bile acids on cholesterol, phospholipid, and bile acid levels in serum, liver, bile, and feces of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fecal bile acids and neutral sterols in rats with spontaneous colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fecal losses of sterols and bile acids induced by feeding rats guar gum are due to greater pool size and liver bile acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dietary soluble fiber and cholesterol affect serum cholesterol concentration, hepatic portal venous short-chain fatty acid concentrations and fecal sterol excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Diurnal variation in cholesterol 7α-hydroxylase activity is determined by the -203A>C polymorphism of the CYP7A1 gene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Glycocholate Hydrate as a Biological Detergent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glycocholate hydrate (B1144303), a conjugated bile salt, is a versatile and biocompatible anionic detergent widely employed in biochemical and pharmaceutical research.[1][2] Its amphipathic nature, stemming from a rigid steroidal backbone and a flexible glycine (B1666218) conjugate side chain, allows it to form micelles in aqueous solutions, making it an effective agent for solubilizing lipids and membrane proteins.[3][4] Unlike harsher synthetic detergents, sodium glycocholate hydrate is considered milder, often preserving the native conformation and biological activity of sensitive biomolecules.[5] This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for its use in research and drug development.

Physicochemical Properties

The efficacy of sodium glycocholate hydrate as a biological detergent is rooted in its fundamental physicochemical properties. These characteristics govern its behavior in solution and its interactions with biomolecules.

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 13 mM[1][6] | 20-25°C |

| 0.0129 mol/l | Surface tension method | |

| 0.0138 mol/l | Light scattering method | |

| Aggregation Number | 1.9[1][6] | --- |

| Micellar Average Molecular Weight | 900 g/mol [1][6] | --- |

| Melting Point | 210-215 °C (sublimation)[1][7] | --- |

| Molecular Formula | C26H42NO6Na · xH2O[1] | --- |

| Molecular Weight (anhydrous basis) | 487.60 g/mol [1] | --- |

Applications in Research and Drug Development

Sodium glycocholate hydrate's unique properties make it a valuable tool across various scientific disciplines.

Solubilization and Purification of Membrane Proteins

Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature. Sodium glycocholate hydrate is an effective detergent for their extraction and solubilization from the lipid bilayer.[5][] By forming mixed micelles with the protein and lipids, it disrupts the membrane structure while maintaining the protein in a soluble and often active state.[9] It is considered a moderately stringent detergent, more effective than non-ionic detergents but generally less denaturing than harsh ionic detergents like SDS.[9]

Drug Delivery Systems

Sodium glycocholate hydrate is extensively investigated for its role in enhancing the solubility and bioavailability of poorly soluble drugs.[10][11] It acts as an emulsifying agent and a permeation enhancer, facilitating drug absorption across biological membranes.[11][12]

-

Liposomes and Bilosomes: It is a key component in the formation of specialized liposomes known as bilosomes.[12] These vesicles incorporate bile salts into the lipid bilayer, which can improve the stability of the liposomes in the gastrointestinal tract and enhance the oral delivery of therapeutic agents like insulin (B600854) and semaglutide (B3030467).[13][14]

-

Ocular Drug Delivery: Liposomes containing sodium glycocholate have been shown to improve the corneal permeability of drugs like tacrolimus (B1663567).[15]

Biochemical and Cellular Assays

This bile salt is utilized in various laboratory procedures:

-

Cell Lysis: It can be used to disrupt cell membranes to release intracellular components for analysis.[5][]

-

Enzyme Assays: It is used in assays to determine serum total bile acids.[2][16]

-

Studying Lipid-Protein Interactions: By creating a controlled micellar environment, it facilitates the study of interactions between lipids and proteins.[17][18]

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins

This protocol provides a general workflow for the extraction of membrane proteins from cultured cells using sodium glycocholate hydrate.

-

Cell Lysis Buffer Preparation:

-

Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.5% - 2.0% (w/v) sodium glycocholate hydrate. The optimal concentration of the detergent should be determined empirically for each specific protein and is typically at least twice the CMC.[9]

-

Immediately before use, add a protease inhibitor cocktail to the lysis buffer to prevent protein degradation.

-

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add the ice-cold lysis buffer to the cell pellet or dish.

-

Incubate on ice for 30-60 minutes with gentle agitation to allow for complete solubilization.[9] For tissues or cells with tough walls, mechanical disruption methods like sonication or douncing may be required in conjunction with detergent lysis.[9]

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.[9]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh, pre-chilled tube.

-

-

Downstream Applications:

-

The solubilized proteins are now ready for downstream applications such as protein quantification (using a detergent-compatible assay like the BCA assay), SDS-PAGE, Western blotting, or further purification steps.[9] It is crucial to maintain the sodium glycocholate hydrate concentration above its CMC in all subsequent buffers to keep the protein soluble.[9]

-

Protocol 2: Preparation of Insulin-Loaded Liposomes

This protocol, adapted from Niu et al. (2011), describes the preparation of liposomes containing sodium glycocholate for the oral delivery of insulin.[13][19]

-

Lipid Solution Preparation:

-

Dissolve soybean phosphatidylcholine and sodium glycocholate in absolute ether. A typical molar ratio is 4:1 (phosphatidylcholine:sodium glycocholate).[19]

-

-

Aqueous Insulin Solution Preparation:

-

Prepare a solution of recombinant human insulin in a citric acid-Na2HPO4 buffer (pH 3.0).[19]

-

-

Emulsion Formation:

-

Add the aqueous insulin solution dropwise to the lipid solution while sonicating for 5 minutes in a water bath to form a water-in-oil emulsion.[19]

-

-

Organic Solvent Removal:

-

Remove the ether by rotary evaporation under reduced pressure (0.07–0.08 mPa) at 30°C for 20 minutes.[19]

-

-

Hydration:

-

Hydrate the resulting dry lipid film with a citric acid-Na2HPO4 buffer (pH 5.6) until a homogeneous dispersion is formed.[19]

-

-

Homogenization:

-

Purification:

-

Remove any unencapsulated insulin, for example, by using a Sephadex G50 column.[19]

-

Visualizations

Caption: Micelle formation by sodium glycocholate hydrate in an aqueous solution.

Caption: Experimental workflow for the solubilization of membrane proteins.

Caption: Sodium glycocholate's role in facilitating cellular signaling.

Conclusion

Sodium glycocholate hydrate is a powerful and versatile biological detergent with significant applications in both fundamental research and pharmaceutical development. Its ability to gently and effectively solubilize membrane proteins, coupled with its role as a bioavailability enhancer in drug delivery systems, makes it an indispensable tool for scientists. A thorough understanding of its physicochemical properties and the optimization of experimental protocols are key to leveraging its full potential in advancing scientific discovery.

References

- 1. Sodium glycocholate =95 TLC 338950-81-5 [sigmaaldrich.com]

- 2. Sodium glycocholate hydrate | 338950-81-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Sodium Glycocholate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. nbinno.com [nbinno.com]

- 6. Sodium glycocholate =95 TLC 338950-81-5 [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Sodium Glycocholate Hydrate Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium glycocholate liposome encapsulated semaglutide increases oral bioavailability by promoting intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Liposomes containing bile salts as novel ocular delivery systems for tacrolimus (FK506): in vitro characterization and improved corneal permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. goldbio.com [goldbio.com]

- 17. Using computational microscopy to study lipid-protein interaction | Beckman Institute [beckman.illinois.edu]

- 18. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Sodium Glycocholate Hydrate in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium glycocholate hydrate (B1144303), a primary conjugated bile salt, plays a pivotal role in a multitude of cellular and physiological processes. Beyond its classical role in the digestion and absorption of lipids, this amphiphilic molecule is increasingly recognized for its significant applications in cell biology research and pharmaceutical development. Its ability to modulate cell membranes, enhance the permeability of biological barriers, and influence cellular signaling pathways makes it a valuable tool for in vitro and in vivo studies. This technical guide provides an in-depth exploration of the core functions of sodium glycocholate hydrate in cell biology, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanisms of action to empower researchers in their scientific endeavors.

Core Functions and Mechanisms of Action

Sodium glycocholate hydrate's primary functions in cell biology stem from its amphiphilic nature, possessing both a hydrophilic (water-attracting) glycine (B1666218) conjugate and a hydrophobic (water-repelling) steroidal backbone. This dual characteristic dictates its behavior in aqueous environments and its interaction with biological membranes.

Micelle Formation and Solubilization

In aqueous solutions, sodium glycocholate hydrate monomers self-assemble into micelles once a certain concentration, known as the Critical Micelle Concentration (CMC), is reached. These micelles are aggregates where the hydrophobic steroid rings form a core, and the hydrophilic glycine and hydroxyl groups are exposed to the aqueous environment. This structure allows for the encapsulation and solubilization of poorly water-soluble (hydrophobic) molecules, a principle fundamental to its physiological role in fat digestion and its application in drug delivery.

Membrane Perturbation and Permeability Enhancement

Sodium glycocholate hydrate can insert itself into the lipid bilayer of cell membranes, leading to a transient and reversible increase in membrane fluidity and permeability. This "permeation enhancing" effect is a cornerstone of its use in drug delivery to improve the absorption of therapeutic agents across epithelial barriers, such as the intestinal mucosa. The mechanism of permeation enhancement is thought to involve the modulation of tight junctions, the protein complexes that regulate paracellular transport. Sodium glycocholate can induce the contraction of the perijunctional actin-myosin ring, leading to the opening of the paracellular pathway.

Cellular Lysis and Protein Solubilization

At higher concentrations, the detergent properties of sodium glycocholate hydrate can lead to the solubilization of cell membranes, resulting in cell lysis. This property is harnessed in laboratory settings for the extraction of cellular components, including membrane-bound proteins. By disrupting the lipid bilayer, it allows for the release and solubilization of these proteins for further analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the function of sodium glycocholate hydrate.

| Parameter | Value | Reference |

| Critical Micelle Concentration (CMC) | 0.0129 - 0.0138 mol/L |

Table 1: Physicochemical Properties of Sodium Glycocholate Hydrate. This table presents the critical micelle concentration (CMC) of sodium glycocholate hydrate in aqueous solutions.

| Drug | Concentration of Sodium Glycocholate | Enhancement Factor | Permeability Coefficient (Papp) | Reference |

| Morphine Hydrochloride | 100 mM | 9.3 | 2.35 x 10⁻⁵ cm/s | |

| Thyrotropin-Releasing Hormone (TRH) | 10 mM | ~3 | - | |

| Insulin | 10 mM | Significant Increase | - | |

| Paclitaxel | Not Specified | Up to 30% increase in absorption | - |

Table 2: Permeation Enhancement Effects of Sodium Glycocholate Hydrate. This table summarizes the reported enhancement of drug permeability across biological membranes in the presence of sodium glycocholate hydrate.

Experimental Protocols

Cell Lysis for Protein Extraction using RIPA Buffer

This protocol describes the use of sodium glycocholate as a component of Radioimmunoprecipitation Assay (RIPA) buffer for the lysis of cultured cells to extract total cellular proteins.

Materials:

-

Cultured cells (adherent or suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (Recipe below)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

RIPA Lysis Buffer Recipe:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40 or Triton X-100

-

0.5% Sodium deoxycholate

-

0.1% Sodium glycocholate

-

Protease and phosphatase inhibitors (added fresh)

Procedure:

-

Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish).

-

For adherent cells, use a cell scraper to scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells and resuspend in RIPA buffer.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

-

Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay). The protein extract is now ready for downstream applications such as Western blotting.

Caption: Workflow for cell lysis using RIPA buffer containing sodium glycocholate.

Preparation of Sodium Glycocholate-Containing Liposomes

This protocol outlines the reversed-phase evaporation method for preparing liposomes incorporating sodium glycocholate, often used for the oral delivery of therapeutic agents like insulin.

Materials:

-

Soybean Phosphatidylcholine (SPC)

-

Sodium glycocholate hydrate

-

Drug to be encapsulated (e.g., insulin)

-

Organic solvent (e.g., diethyl ether or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., citric acid-Na₂HPO₄ buffer)

Procedure:

-

Dissolution: Dissolve the lipids (e.g., SPC) and sodium glycocholate in the organic solvent in a round-bottom flask.

-

Aqueous Phase Addition: Add the aqueous buffer containing the dissolved drug to the lipid solution.

-

Emulsification: Sonicate the mixture to form a water-in-oil (w/o) emulsion.

-

Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator. This will cause the emulsion to form a viscous gel.

-

Hydration: Hydrate the lipid film by adding more aqueous buffer and vortexing. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the liposome (B1194612) suspension can be subjected to sonication or high-pressure homogenization.

-

Purification: Remove unencapsulated drug and excess sodium glycocholate by methods such as dialysis or gel filtration.

Caption: Workflow for preparing sodium glycocholate-containing liposomes.

Caco-2 Permeability Assay

This protocol is for assessing the intestinal permeability of a compound in the presence of sodium glycocholate hydrate as a permeation enhancer, using the Caco-2 cell line as an in vitro model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® permeable supports

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound

-

Sodium glycocholate hydrate

-

Analytical equipment for quantifying the test compound (e.g., LC-MS/MS)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Only use monolayers with TEER values within the established range for your laboratory.

-

Permeability Experiment: a. Wash the monolayers with pre-warmed HBSS. b. Prepare the transport solutions:

- Apical (Donor) Solution: Dissolve the test compound and sodium glycocholate hydrate (at the desired concentration, e.g., 10 mM) in HBSS.

- Basolateral (Receiver) Solution: HBSS. c. Add the apical solution to the apical chamber and the basolateral solution to the basolateral chamber of the Transwell® plate. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.

-

Sample Analysis: Quantify the concentration of the test compound in the collected basolateral samples using a validated analytical method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the flux of the compound across the monolayer (μg/s)

-

A is the surface area of the permeable support (cm²)

-

C₀ is the initial concentration of the compound in the apical chamber (μg/mL)

-

Signaling Pathways

Sodium glycocholate, as a bile acid, is a known signaling molecule that can activate specific nuclear receptors and cell surface receptors, thereby modulating various cellular processes.

Farnesoid X Receptor (FXR) Signaling

One of the most well-characterized signaling pathways regulated by bile acids, including sodium glycocholate, is the Farnesoid X Receptor (FXR) pathway. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.

Mechanism:

-

Sodium glycocholate enters the cell and binds to FXR in the cytoplasm.

-

Upon binding, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

This FXR/RXR heterodimer binds to specific DNA sequences called Bile Acid Response Elements (BAREs) in the promoter regions of target genes.

-

This binding event modulates the transcription of genes involved in:

-

Bile Acid Synthesis and Transport: Downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and upregulation of bile acid transporters.

-

Lipid Metabolism: Regulation of genes involved in fatty acid synthesis and oxidation.

-

Glucose Metabolism: Influence on gluconeogenesis and glycogen (B147801) synthesis.

-

Caption: Activation of the Farnesoid X Receptor (FXR) signaling pathway by sodium glycocholate.

Conclusion

Sodium glycocholate hydrate is a remarkably versatile molecule in cell biology, extending far beyond its digestive functions. Its well-characterized physicochemical properties make it an invaluable tool for researchers and drug development professionals. From enhancing the solubility and permeability of novel drug candidates to facilitating the study of membrane proteins and influencing key metabolic signaling pathways, the applications of sodium glycocholate hydrate are extensive and continue to expand. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the effective utilization of this compound in a variety of research contexts, ultimately contributing to advancements in cellular biology and therapeutic development.

An In-depth Technical Guide to Sodium Glycocholate Hydrate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of sodium glycocholate hydrate (B1144303). It is intended for professionals in research and drug development who utilize this bile salt for its emulsifying and drug delivery-enhancing properties.

Chemical Structure and Properties

Sodium glycocholate is a conjugated bile salt formed from the amino acid glycine (B1666218) and cholic acid.[1] In its hydrated form, water molecules are incorporated into the crystal structure. It is an anionic biological detergent used to solubilize fats for absorption.[1][2]

The structure consists of a rigid steroidal backbone (cholic acid) and a flexible side chain where glycine is attached via an amide linkage. This amphipathic nature, with both hydrophobic (the steroid nucleus) and hydrophilic (the hydroxyl groups and the glycine conjugate) regions, is responsible for its ability to form micelles and act as a detergent.[1][]

1.1. Chemical Identifiers

-

IUPAC Name: sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate[4]

-

Synonyms: Glycocholic acid sodium salt hydrate, N-Cholylglycine sodium salt hydrate[1][5]

-

CAS Number: 338950-81-5[5]

-

Molecular Formula: C₂₆H₄₄NNaO₇ (for the hydrate)[4] or C₂₆H₄₂NNaO₆ · xH₂O[1][6]

1.2. Physicochemical Properties

The following table summarizes the key physicochemical properties of sodium glycocholate and its hydrated form.

| Property | Value | Reference(s) |

| Molecular Weight (Hydrate) | 505.6 g/mol | [4] |

| Molecular Weight (Anhydrous) | 487.6 g/mol | [2][7] |

| Melting Point | 210-215 °C (sublimates) | [1][5] |

| Critical Micelle Concentration (CMC) | 13 mM (at 20-25°C) | [1] |

| Solubility | Slightly soluble in Water, DMSO, and Ethanol (may require sonication) | [][5] |

| Appearance | White to off-white solid/powder | [][5] |

Synthesis of Sodium Glycocholate

The chemical synthesis of sodium glycocholate involves the formation of a stable amide bond between the carboxyl group of cholic acid and the amino group of glycine.[8] This typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The final step is the formation of the sodium salt.

2.1. Common Synthesis Methodologies

Several methods are employed for the synthesis of glycocholic acid and its subsequent conversion to the sodium salt:

-

Condensation Agents Method: This method utilizes condensing agents to activate the carboxyl group of the bile acid, which then reacts with glycine or a glycine ester to form the amide bond.[9]

-

Mixed Anhydride (B1165640) Method: Cholic acid is reacted with a reagent like ethyl chloroformate or isobutyl chloroformate to form a highly reactive mixed anhydride intermediate. This intermediate then readily reacts with a glycine ester. The resulting product is hydrolyzed with a base to yield sodium glycocholate. This method is noted for its high raw material utilization rate.[9]

-

One-Pot Method: This approach simplifies the procedure by combining reactants in a single vessel. For instance, a condensing agent can be used to directly couple the bile acid and a glycine ester, followed by hydrolysis in a sodium hydroxide (B78521) solution to yield the final product with high efficiency.[9]

2.2. Experimental Protocol: Mixed Anhydride Method

The following protocol is a representative example of the mixed anhydride method for synthesizing glycocholic acid, which can then be converted to the sodium salt.[9][10]

Materials:

-

Cholic Acid

-

Glycine ethyl ester hydrochloride

-

Pivaloyl chloride (or other chloroformate)

-

Tetrahydrofuran (B95107) (THF)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Activation of Cholic Acid: Dissolve cholic acid in an appropriate solvent such as tetrahydrofuran (THF).

-

Formation of Mixed Anhydride: Cool the solution and add pivaloyl chloride to form the mixed anhydride intermediate.

-

Amide Bond Formation: In a separate vessel, prepare a solution of glycine ethyl ester. Add this solution to the mixed anhydride reaction mixture. Allow the reaction to proceed until completion.

-

Hydrolysis: Add a solution of sodium hydroxide (e.g., 1.3% v/v) to the reaction mixture and maintain the temperature (e.g., at 30°C) to hydrolyze the ethyl ester.[10]

-

Precipitation: Once the hydrolysis is complete, acidify the solution to a pH below 2 using concentrated HCl to precipitate the glycocholic acid.[10]

-

Isolation and Purification: Filter the suspension to collect the solid product. Wash the solid with water and an organic solvent like acetone.

-

Drying: Dry the purified glycocholic acid in a vacuum oven.

-

Salt Formation: To obtain the sodium salt, dissolve the purified glycocholic acid in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of aqueous sodium hydroxide. The final product, sodium glycocholate, can be isolated by evaporating the solvent.[8]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in a typical chemical synthesis of sodium glycocholate.

Caption: Chemical synthesis workflow for Sodium Glycocholate Hydrate.

References

- 1. 甘胆酸钠 水合物 ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sodium Glycocholate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Sodium glycocholate hydrate | C26H44NNaO7 | CID 23702132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium glycocholate hydrate | 338950-81-5 [chemicalbook.com]

- 6. Sodium glycocholate hydrate | 338950-81-5 | FS75104 [biosynth.com]

- 7. Sodium glycocholate | C26H42NNaO6 | CID 23670522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Amphipathic Personality of Sodium Glycocholate Hydrate: A Technical Guide for Scientists and Drug Development Professionals